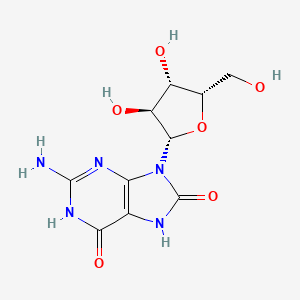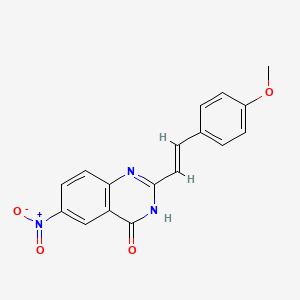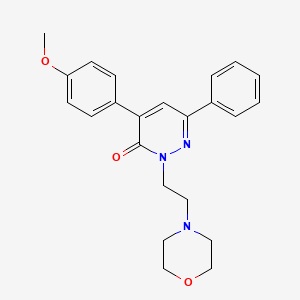![molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8](/img/structure/B12925398.png)
[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a phenyl ring substituted with an ethylpyrimidinyl group and an acetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-dicarbonyl compound under acidic or basic conditions.
Substitution on the Phenyl Ring: The ethylpyrimidinyl group is introduced onto the phenyl ring via a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Introduction of the Acetaldehyde Group: The final step involves the formylation of the phenyl ring to introduce the acetaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetic acid.
Reduction: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(5-Methylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Propylpyrimidin-2-yl)phenyl)acetaldehyde
- 2-(4-(5-Butylpyrimidin-2-yl)phenyl)acetaldehyde
Uniqueness
2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is unique due to the presence of the ethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its methyl, propyl, and butyl analogs.
Propiedades
Número CAS |
545445-67-8 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3 |
Clave InChI |
DMNHNSSYGKEUHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
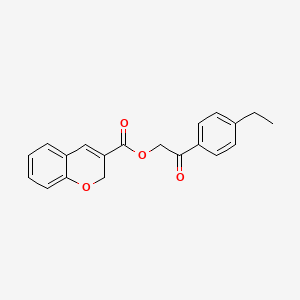
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
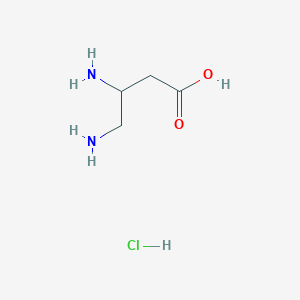
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
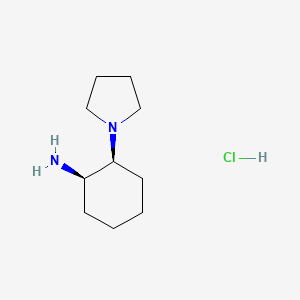
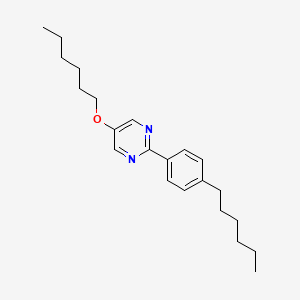
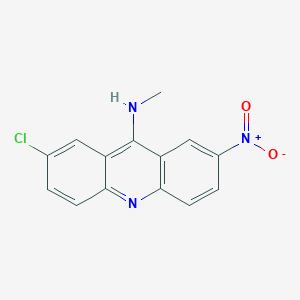
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
